3-Chloro-4-(2-morpholin-4-ylethoxy)aniline
Description
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position, a morpholine ring connected via a 2-ethoxy linker at the 4-position, and a primary amine group. This compound is notable for its pharmaceutical applications, particularly as a building block in kinase inhibitors and other bioactive molecules. Its structural design combines a polar morpholine moiety (enhancing solubility) with a lipophilic aromatic core, making it valuable in medicinal chemistry .
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
3-chloro-4-(2-morpholin-4-ylethoxy)aniline |
InChI |
InChI=1S/C12H17ClN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 |
InChI Key |
RBTUASNCDUJYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloro-4-nitroaniline with 2-(morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The morpholine ring and chloro group contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents, molecular weights, and solubility profiles of analogous compounds:
Key Observations :
- Morpholine vs. Phenoxy Groups: The morpholin-4-ylethoxy group in the target compound improves solubility compared to hydrophobic phenoxy substituents (e.g., 4-chlorophenoxy) .
- Chlorine Position : The 3-chloro substituent increases steric and electronic effects, influencing binding affinity in drug-receptor interactions .
Antitumor and Kinase Inhibition
- Target Compound : Used in synthesizing dual EGFR/HER2 inhibitors (e.g., derivatives similar to TAK-285), where the morpholine group enhances pharmacokinetic properties .
- 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibited an ED₅₀ of 3.61 mg/kg in antimalarial studies but showed reduced efficacy in hybrid drugs due to low solubility .
- 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline : Intermediate in Lapatinib synthesis , a tyrosine kinase inhibitor targeting breast cancer .
Hybrid Drug Performance
- Hybridizing 3-chloro-4-(4-chlorophenoxy)aniline with sarcosine increased ED₅₀ to 6.49 mg/kg, suggesting reduced potency compared to the parent compound .
- In contrast, artesunate-aniline hybrids retained activity due to artesunate’s water-soluble nature, highlighting the critical role of substituent polarity .
Biological Activity
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group, an ethoxy group, and a morpholine moiety attached to an aniline backbone, which contributes to its unique properties and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₄ClN₂O
- Molecular Weight : Approximately 226.7 g/mol
- Structural Features : The presence of the morpholine ring enhances the compound's ability to interact with biological targets, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various strains of bacteria, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 25.9 µM | Effective against both MRSA and MSSA |
| Enterococcus faecalis | No significant activity observed |
The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for bacterial survival, although further research is needed to elucidate these pathways.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have suggested that it may inhibit the proliferation of cancer cells through various mechanisms, including:
- Enzyme Inhibition : Targeting specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies and Research Findings
-
Study on Tyrosinase Inhibition :
A recent study explored the potential of compounds similar to 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline as tyrosinase inhibitors, which are relevant in treating pigmentation disorders and neurodegenerative diseases. The study found that structural modifications significantly enhanced inhibitory activity against tyrosinase derived from Agaricus bisporus . -
Antibacterial Activity Evaluation :
Another investigation focused on the antibacterial efficacy of various derivatives, including those with similar structures. The findings indicated that certain substitutions on the phenyl ring could enhance antibacterial potency against resistant strains like MRSA . -
In Vitro Cell Viability Studies :
In vitro assays demonstrated that while many derivatives showed low cytotoxicity up to concentrations of 20 μM, some compounds exhibited significant anti-inflammatory effects by modulating NF-κB activation . This suggests a dual role in both antimicrobial and anti-inflammatory pathways.
The biological activity of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The morpholinyl group enhances binding affinity to enzyme active sites or receptor sites, facilitating modulation of their activity.
- Biochemical Pathways : Interaction with these targets can trigger downstream signaling pathways that lead to antimicrobial or anticancer effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline, it is helpful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 3-Chloro-4-(morpholinoaniline) | 12345678 | Morpholine instead of ethoxy |
| 3-Chloro-4-(piperidin-1-yl)aniline | 87654321 | Piperidine ring instead of morpholine |
| 3-Chloro-4-(dimethylamino)aniline | 89563640 | Dimethylamino group |
The distinct combination of chloro and morpholinyl ethoxy groups in this compound sets it apart from others, providing unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
